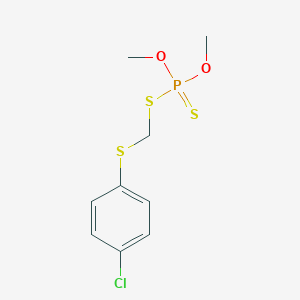
2-Chloro-8-methylquinoline-3-carbonitrile
Overview
Description
2-Chloro-8-methylquinoline-3-carbonitrile is a compound that belongs to the class of chloroquinoline carbonitriles. These compounds are of significant interest due to their potential biological activities and their use as building blocks in organic synthesis. The chloro and cyano groups present in these molecules offer reactive sites for further chemical transformations .
Synthesis Analysis
The synthesis of chloroquinoline carbonitriles can be achieved through various methods. For instance, a one-pot synthesis approach has been reported for the construction of tetrahydroquinoline carbonitriles, which could potentially be adapted for the synthesis of 2-chloro-8-methylquinoline-3-carbonitrile . Additionally, AlCl3-mediated C-C bond formation has been utilized to synthesize 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, demonstrating the versatility of chloroquinoline carbonitriles in cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of chloroquinoline carbonitriles can be elucidated using techniques such as X-ray diffraction. For example, the structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was established using X-ray analysis, which could provide insights into the structural features of 2-chloro-8-methylquinoline-3-carbonitrile . Single crystal X-ray diffraction has also been employed to determine the structure of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives .
Chemical Reactions Analysis
Chloroquinoline carbonitriles undergo a variety of chemical reactions. The chloro substituent can participate in nucleophilic substitution reactions, while the cyano group can be involved in reactions such as cyclization to form heterocyclic compounds . The synthesis and reactions of chloroquinoline-3-carbonitriles have been reviewed, highlighting the diverse chemical transformations these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline carbonitriles can be studied using spectroscopic methods. For instance, IR, NMR, and electronic spectroscopy have been used to investigate the structural features of related compounds . The optical properties, such as UV–vis absorption and fluorescence spectroscopy, are also of interest, as they can reveal information about the electronic structure and solvent effects on these compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Quinoline derivatives, such as 8-hydroxyquinolines, have attracted significant attention in medicinal chemistry due to their chromophoric properties and ability to detect various metal ions. Moreover, these compounds exhibit a broad spectrum of biological activities, leading to their exploration for developing potent drug molecules for treating life-threatening diseases like cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives further highlight their potential as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).
Antimalarial and Antiviral Research
Chloroquine and its derivatives have been studied extensively for their antimalarial effects and potential repurposing for managing various infectious and non-infectious diseases. Research has focused on novel compounds based on the chloroquine scaffold, highlighting their chemical structures, biological evaluation, and potential therapeutic applications. This includes exploring their role in cancer therapy and evaluating their efficacy against different pathogens, suggesting a broad utility beyond traditional antimalarial applications (Njaria, Okombo, Njuguna, & Chibale, 2015).
Biochemical and Physiological Effects
Quinoline derivatives' lysosomotropic properties have led to novel uses in treating viral infections and cancer, emphasizing their systemic effects. For instance, chloroquine's application in rheumatologic diseases due to its immunosuppressive activity showcases the drug's dual role in modulating T-cell and B-cell hyperactivity as well as pro-inflammatory cytokine gene expression. This multifaceted mechanism underlies its efficacy in systemic lupus erythematosus, rheumatoid arthritis, primary Sjogren's syndrome, the anti-phospholipid syndrome, and sarcoidosis treatment (Taherian, Rao, Malemud, & Askari, 2013).
Safety And Hazards
The safety data sheet for 2-Chloro-8-methylquinoline-3-carbonitrile indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
2-chloro-8-methylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-7-3-2-4-8-5-9(6-13)11(12)14-10(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHPWUWENXRLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577115 | |
| Record name | 2-Chloro-8-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methylquinoline-3-carbonitrile | |
CAS RN |
136812-21-0 | |
| Record name | 2-Chloro-8-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136812-21-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)











